molecular formula C14H13ClN2O2 B1338511 4-(Benzyloxy)-3-chlorobenzohydrazide CAS No. 50529-43-6

4-(Benzyloxy)-3-chlorobenzohydrazide

Cat. No.: B1338511
CAS No.: 50529-43-6
M. Wt: 276.72 g/mol
InChI Key: BRLJVYABNPAHBO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chlorobenzohydrazide is an organic compound characterized by the presence of a benzyloxy group, a chlorobenzene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chlorobenzohydrazide typically involves the following steps:

    Formation of 4-(Benzyloxy)-3-chlorobenzaldehyde: This can be achieved by reacting 4-hydroxy-3-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.

    Conversion to this compound: The aldehyde is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of azides or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-3-chlorobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyloxy and chlorobenzene moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzohydrazide
  • 4-(Benzyloxy)-3-methylbenzohydrazide
  • 4-(Benzyloxy)-3-nitrobenzohydrazide

Uniqueness

4-(Benzyloxy)-3-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from other benzyloxy-substituted benzohydrazides, which may lack the same level of reactivity or specificity in their applications.

Properties

IUPAC Name

3-chloro-4-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-8-11(14(18)17-16)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJVYABNPAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498744
Record name 4-(Benzyloxy)-3-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50529-43-6
Record name 3-Chloro-4-(phenylmethoxy)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50529-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-benzyloxy-3-chlorobenzoate [c.f., Jones & Robinson, J. Chem. Soc. 3845 (1955)] (32.0 g., 0.11 mole), 25 ml. methanol and 20 ml. 95% hydrazine are stirred under reflux for 8 hours and cooled to room temperature. The mixture is filtered and the resulting solid dried in vacuo to give 29.4 g. 4-benzyloxy- 3-chlorobenzoic acid hydrazide (96.7% yield), m.p. 168°-171° C.
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